Etilefrine hydrochloride

Vue d'ensemble

Description

Etilefrine hydrochloride is a sympathomimetic medication primarily used as an antihypotensive agent to treat orthostatic hypotension. It is an adrenergic agonist that interacts with alpha-1 and beta-1 adrenergic receptors, leading to vasoconstriction and increased blood pressure .

Méthodes De Préparation

The preparation of etilefrine hydrochloride involves several steps:

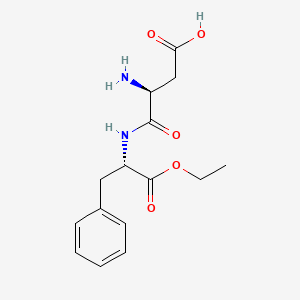

Synthesis of alpha-bromo-m-hydroxyacetophenone: This compound is dissolved in a solvent and reacted with N-ethylbenzylamine at a temperature of 10-20°C.

Catalytic Hydrogenation: The alpha-benzyl ethyl amino-m-hydroxyacetophenone hydrochloride is dissolved in an alcohol solvent and heated. A catalyst is added, and the mixture is subjected to catalytic hydrogenation at 30-40°C for 12-24 hours.

Analyse Des Réactions Chimiques

Etilefrine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form hydroxymandelic acid.

Reduction: Catalytic hydrogenation is used in its synthesis.

Substitution: The synthesis involves substitution reactions with alpha-bromo-m-hydroxyacetophenone and N-ethylbenzylamine.

Common reagents used in these reactions include hydrochloric acid, alcohol solvents, and catalysts like palladium on charcoal . The major products formed include alpha-benzyl ethyl amino-m-hydroxyacetophenone hydrochloride and this compound .

Applications De Recherche Scientifique

Etilefrine hydrochloride has several scientific research applications:

Mécanisme D'action

Etilefrine hydrochloride exerts its effects by stimulating alpha-1 and beta-1 adrenergic receptors. This leads to vasoconstriction, increased peripheral vascular resistance, and elevated blood pressure . The compound increases cardiac output, stroke volume, and venous return, enhancing overall cardiovascular function .

Comparaison Avec Des Composés Similaires

Etilefrine hydrochloride is similar to other adrenergic agonists such as:

Epinephrine: Both compounds stimulate adrenergic receptors, but epinephrine has a broader range of effects on alpha and beta receptors.

Phenylephrine: Similar in its vasoconstrictive properties, but phenylephrine primarily targets alpha-1 receptors.

Norfenefrine: Shares structural similarities and adrenergic receptor activity.

This compound is unique in its balanced stimulation of both alpha-1 and beta-1 receptors, making it particularly effective in treating orthostatic hypotension .

Propriétés

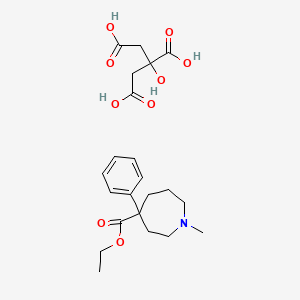

IUPAC Name |

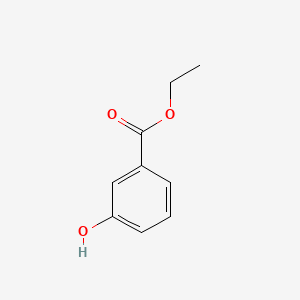

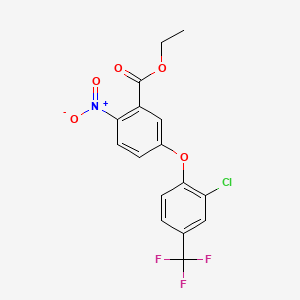

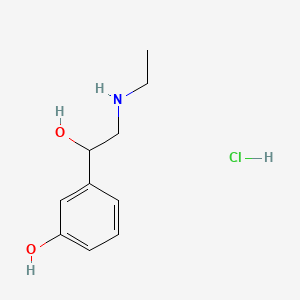

3-[2-(ethylamino)-1-hydroxyethyl]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2.ClH/c1-2-11-7-10(13)8-4-3-5-9(12)6-8;/h3-6,10-13H,2,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTNROWWHOBZQGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(C1=CC(=CC=C1)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

709-55-7 (Parent) | |

| Record name | Etilefrine hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000943179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1045322 | |

| Record name | Etilefrine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943-17-9, 534-87-2 | |

| Record name | Etilefrine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=943-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etilefrine hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000943179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etilefrine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-[(ethylamino)methyl]-m-hydroxybenzyl alcohol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.180 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZENEMETHANOL, .ALPHA.-{(ETHYLAMINO)METHYL}-3-HYDROXY-,HYDROCHLORIDE, (.+-.)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETILEFRINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZBI6Q5FH3S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of etilefrine hydrochloride?

A: this compound is a sympathomimetic amine that acts primarily as an alpha-adrenergic agonist. [] This means it mimics the effects of norepinephrine on alpha-adrenergic receptors, leading to vasoconstriction.

Q2: What are the downstream effects of this compound's alpha-adrenergic agonism?

A: The vasoconstrictive effects primarily affect the venous system, leading to increased venous return to the heart. [] This can be beneficial in treating orthostatic hypotension by increasing blood pressure.

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C10H15NO2·HCl and a molecular weight of 217.7 g/mol.

Q4: Is there any spectroscopic data available for this compound?

A: Yes, various studies utilize spectroscopic techniques for analysis. For example, UV spectrophotometry is frequently employed, with a maximum absorption observed around 220 nm. [, , ] Additionally, proton magnetic resonance (PMR) spectroscopy has been established as a method for its determination. []

Q5: What is the solubility of this compound in commonly used solvents?

A: this compound demonstrates good solubility in water and alcohol solvents. [, ] This characteristic is important for its formulation in various dosage forms, including injectables and oral solutions.

Q6: What are the common strategies used to enhance the stability or bioavailability of this compound in pharmaceutical formulations?

A: Microencapsulation with ethylcellulose has been investigated as a method to achieve sustained release of this compound. [] Additionally, the development of buccal tablets and fast-dissolving films using excipients like sodium alginate and mannitol aims to improve bioavailability and provide rapid absorption. [, ]

Q7: What are the common analytical techniques used for the determination of this compound?

A7: Several analytical methods have been developed for this compound quantification, including:

- Spectrophotometry: This technique exploits the absorbance properties of this compound, particularly after complex formation or derivatization. Methods using reagents like copper-neocuproine, bromocresol green, methyl orange, and 4-chloro-7-nitrobenzofurazan have been reported. [, , , ]

- Spectrofluorimetry: This method utilizes the native fluorescence of this compound for sensitive quantification. [] Micellar enhancement using sodium dodecyl sulfate can further improve sensitivity. []

- High-Performance Liquid Chromatography (HPLC): HPLC offers a robust and specific approach for analyzing this compound, even in complex matrices like pharmaceutical formulations or biological samples. [, , ]

- Flow-Injection Chemiluminescence: This method exploits the chemiluminescence generated during the oxidation of this compound for highly sensitive detection. []

- Proton Magnetic Resonance (PMR) Spectroscopy: PMR spectroscopy provides a unique analytical approach for quantifying this compound in various sample types. []

- Conductometric Titration: This method utilizes silver nitrate to precipitate chloride ions from this compound, allowing for quantitative determination based on conductance measurements. []

Q8: What are the key considerations for analytical method validation for this compound?

A: As with any analytical method, validation of methods for this compound determination should include assessments of accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantification (LOQ), robustness, and system suitability. [, , ] This ensures the reliability and accuracy of the analytical data generated.

Q9: What is the typical route of administration for this compound?

A: this compound is administered through various routes, including intravenous injection, oral tablets, and more recently, buccal tablets and films. [, ] The choice of route depends on the desired therapeutic outcome and patient factors.

Q10: How is this compound metabolized and eliminated from the body?

A: While detailed metabolic pathways haven't been extensively outlined within the provided research, it is known that this compound undergoes metabolism, and its metabolites are ultimately excreted. [, ]

Q11: What are the common applications of this compound in clinical settings?

A: this compound is primarily used to treat orthostatic hypotension, a condition characterized by a drop in blood pressure upon standing. [, , ] Its efficacy in this regard has been demonstrated in various clinical studies.

Q12: Are there any animal models used to study the effects of this compound?

A: Yes, rats are frequently used in pharmacokinetic studies to evaluate the absorption and bioavailability of different this compound formulations. [, ]

Q13: What are the potential side effects associated with this compound administration?

A: While generally well-tolerated, this compound may cause side effects such as palpitations, headache, and dizziness. [] Close monitoring of patients receiving this medication is crucial.

Q14: Are there alternative medications or treatment options for conditions where this compound is typically prescribed?

A: Yes, alternative medications for orthostatic hypotension include fludrocortisone, midodrine, and droxidopa. [] Non-pharmacological approaches, such as increasing fluid and salt intake and wearing compression stockings, are also important.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.